N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride
Description
N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride (CAS: 900640-83-7) is a piperazine-based acetamide derivative with a molecular formula of C₁₃H₂₆N₄O₂·2HCl and a molecular weight of 270.37 g/mol (base compound) . Its structure features a tert-butyl group attached to the acetamide nitrogen and a piperazine ring substituted with a methylamino acetyl moiety. Key physicochemical properties include:
- XLogP3: -0.5 (indicating moderate hydrophilicity)
- Hydrogen bond donors/acceptors: 2 and 4, respectively
- Topological polar surface area (TPSA): 64.7 Ų (suggesting moderate membrane permeability) . The compound is commercially available from multiple suppliers, including Shanghai Yongyi Biotechnology and Hubei Yuancheng Pharmaceutical, highlighting its relevance in pharmaceutical research .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O2.2ClH/c1-13(2,3)15-11(18)10-16-5-7-17(8-6-16)12(19)9-14-4;;/h14H,5-10H2,1-4H3,(H,15,18);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDBHVMGLVTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride (CAS No. 1052551-29-7) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.29 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities due to its ability to interact with neurotransmitter receptors.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide exhibit antidepressant and anxiolytic properties. A study conducted on derivatives of piperazine showed that modifications at the piperazine nitrogen significantly influenced their binding affinity to serotonin receptors, which are crucial in mood regulation . The presence of the methylamino group in the structure may enhance these effects by improving receptor selectivity.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A structure-activity relationship analysis demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism is hypothesized to involve apoptosis induction via mitochondrial pathways, although specific pathways for this compound remain to be elucidated.
Structure-Activity Relationship (SAR)
The SAR for this compound indicates that:
- Piperazine Ring : Essential for interaction with various receptors.
- Alkyl Substituents : The tert-butyl group enhances lipophilicity, potentially improving bioavailability.
- Methylamino Group : This substitution may increase receptor affinity and selectivity.
Study 1: Antidepressant Activity
In a controlled study, a derivative similar to this compound was administered to animal models exhibiting depressive-like behaviors. The results showed a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard SSRIs .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of related compounds on human cancer cell lines using the MTT assay. Compounds structurally similar to N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cells, indicating potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with structurally related analogs (Table 1) and key research findings:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Diversity: The target compound uniquely combines a tert-butyl group (bulky, lipophilic) with a methylamino acetyl side chain (polar, hydrogen-bonding) on the piperazine ring. This contrasts with analogs like Compound 11 (benzyl and chlorophenyl substituents) and Compound 15 (chlorophenyl/trifluoromethyl groups), which prioritize aromatic/halogenated moieties for enhanced receptor binding .
Salt Form and Solubility: The dihydrochloride salt of the target compound enhances water solubility compared to monohydrochloride analogs (e.g., Compound 15) . This property is critical for bioavailability in drug formulations.
The tert-butyl group in the target compound may modulate CNS penetration, but further studies are needed. Cetirizine’s intermediate (Example 18, ) shares the dihydrochloride salt form and ethoxy-acetic acid substituents, highlighting the role of piperazine derivatives in FDA-approved therapeutics.
Notes and Limitations
Data Gaps : Biological activity data for the target compound are absent in the provided evidence. Comparative efficacy with analogs remains speculative.
Structural Insights : The tert-butyl group may reduce metabolic degradation compared to smaller alkyl substituents (e.g., methyl in Compound 12 ) but could limit blood-brain barrier penetration .
Salt Form Impact: Dihydrochloride salts generally offer better crystallinity and stability than monohydrochlorides, as seen in the target compound vs. Compound 15 .
Q & A
Basic: What are the key synthetic routes for synthesizing N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example:
- Step 1: Reacting tert-butyl carbamate with a chlorinated intermediate (e.g., 4-(piperazin-1-yl)cyclohexyl chloride) in the presence of a base like triethylamine to neutralize HCl byproducts .
- Step 2: Acetylation of the piperazine nitrogen using 2-(methylamino)acetyl chloride under controlled temperatures (0–25°C) to avoid side reactions .
- Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form .
Critical Factors:
- Base Selection: Triethylamine enhances reaction efficiency by scavenging HCl, improving yields up to 85% .
- Temperature Control: Elevated temperatures (>40°C) during acetylation may degrade the tert-butyl group, reducing purity to <90% .
- Purification: Column chromatography (silica gel, methanol/dichloromethane eluent) is recommended for ≥95% purity .
Basic: What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity by identifying peaks for the tert-butyl group (δ 1.2–1.4 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS): ESI-MS validates the molecular ion peak at m/z 270.37 (C13H26N4O2) and fragments corresponding to the piperazine-acetamide backbone .
Basic: How do solubility and stability profiles vary under different experimental conditions?
Methodological Answer:
- Solubility: The compound is hygroscopic and soluble in polar solvents (e.g., water, DMSO) but insoluble in non-polar solvents (e.g., hexane). Pre-dissolution in DMSO (10 mM stock) is recommended for biological assays .
- Stability:
Advanced: What computational strategies can optimize synthesis pathways and predict biological activity?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow reduced reaction optimization time by 40% .
- Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., serotonin receptors) by simulating interactions between the acetamide moiety and receptor active sites .
- Machine Learning: Training models on piperazine derivative datasets can predict reaction yields (±5% accuracy) and prioritize synthetic routes .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. CHO-K1) or ligand concentrations. Validate assays using positive controls (e.g., known receptor agonists) and replicate experiments across ≥3 independent trials .
- Metabolic Stability Testing: Use liver microsomes to assess whether conflicting in vivo/in vitro results stem from rapid hepatic clearance .
- Structural Confirmation: Re-characterize batches via X-ray crystallography to rule out polymorphic forms altering activity .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for piperazine-acetamide derivatives?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., methylamino to ethylamino groups) and evaluate changes in receptor binding (e.g., Ki values via radioligand assays) .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonding at the acetamide carbonyl) using software like Schrödinger’s Phase .
- Kinetic Studies: Surface plasmon resonance (SPR) measures on/off rates to determine if structural changes impact target residence time .
Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Continuous Flow Reactors: Improve reproducibility and heat transfer for exothermic steps (e.g., acetylation), reducing batch-to-batch variability .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time, ensuring intermediates remain within critical quality attributes .
- Byproduct Management: Optimize workup procedures (e.g., liquid-liquid extraction) to remove unreacted tert-butyl carbamate, which can reduce final purity by 10% if unaddressed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
